molecular formula C8H9BrFNO2S B13273877 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide

Cat. No.: B13273877
M. Wt: 282.13 g/mol
InChI Key: DPLZGGDYKOHTTL-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide is an organic compound that features a bromine, an ethyl group, a fluorine, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of N-ethyl-6-fluorobenzene-1-sulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, substitution with an amine would yield an N-ethyl-6-fluorobenzene-1-sulfonamide derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-ethyl-6-fluorobenzene-1-sulfonamide exerts its effects depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: Similar structure but lacks the sulfonamide and ethyl groups.

    N-Ethyl-6-fluorobenzene-1-sulfonamide: Similar but without the bromine atom.

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

2-bromo-N-ethyl-6-fluorobenzenesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

DPLZGGDYKOHTTL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=C1Br)F

Origin of Product

United States

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